Product packaging for Z-D-aspartic acid β-allyl ester(Cat. No.:)

Z-D-aspartic acid β-allyl ester

Cat. No.: B1578912
M. Wt: 307.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance within Amino Acid Derivatives

Amino acid derivatives are the fundamental building blocks for the synthesis of peptides and proteins. The strategic use of protecting groups is paramount in this field to control the reactivity of the various functional groups present in amino acids. mdpi.commasterorganicchemistry.com Z-D-aspartic acid β-allyl ester is a prime example of an orthogonally protected amino acid. The Z-group, cleavable under hydrogenolysis conditions, and the allyl ester, removable with a palladium catalyst, can be selectively deprotected without affecting each other or other common protecting groups used in peptide synthesis. This orthogonality is crucial for complex synthetic routes, such as the on-resin cyclization of peptides or the site-specific modification of a peptide chain.

The D-configuration of the aspartic acid residue is also of notable importance. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of D-amino acids into synthetic peptides can confer unique properties, such as increased resistance to enzymatic degradation and the ability to induce specific secondary structures. D-aspartic acid itself is an endogenous amino acid with roles in the neuroendocrine system, further fueling interest in the synthesis of D-amino acid-containing peptides for pharmacological studies. mdpi.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its close analogs, such as the Fmoc-protected version, primarily revolves around its application in peptide chemistry. Key research trajectories include:

Solid-Phase Peptide Synthesis (SPPS): This compound is a valuable building block in SPPS, a technique that has revolutionized the synthesis of peptides. masterorganicchemistry.comchemimpex.com Its structure allows for the stepwise assembly of a peptide chain on a solid support, with the protecting groups ensuring that the correct sequence is formed.

On-Resin Cyclization: The orthogonal nature of the Z and allyl protecting groups is heavily exploited in the synthesis of cyclic peptides directly on the solid support. This is a powerful strategy for creating conformationally constrained peptides, which often exhibit enhanced biological activity and stability.

Synthesis of Complex Peptides and Peptidomimetics: Researchers utilize this compound in the synthesis of complex natural products and their analogs, as well as in the design of peptidomimetics with novel therapeutic properties. The introduction of the D-amino acid can be a key design element in these molecules.

Methodological Foundations in Aspartic Acid Derivative Studies

The study and application of aspartic acid derivatives like this compound rely on a well-established set of chemical and analytical techniques. The synthesis of such compounds often involves multi-step procedures with careful control of reaction conditions to ensure the selective protection of the different functional groups. nih.gov

A significant challenge in the synthesis and use of aspartic acid derivatives is the potential for aspartimide formation, an undesirable side reaction that can occur during peptide synthesis. rsc.orgnih.gov This can lead to the formation of β-peptide linkages and racemization. nih.gov Much research has been dedicated to developing protecting group strategies and reaction conditions that minimize this side reaction.

The characterization of these derivatives and the peptides they are incorporated into heavily relies on modern analytical methods. High-performance liquid chromatography (HPLC) is essential for the purification and analysis of these compounds. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable for confirming the structure and purity of the final products. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceProtection Strategy
This compoundC15H17NO6307.30Solidα-amino: Z, β-carboxyl: Allyl
Fmoc-D-Aspartic Acid β-Allyl EsterC22H21NO6395.41Solidα-amino: Fmoc, β-carboxyl: Allyl
Z-Asp(OBzl)-OHC19H19NO6357.36Solidα-amino: Z, β-carboxyl: Benzyl (B1604629)

Overview of Research Applications

Research AreaKey Application of this compoundRelevant Techniques
Peptide SynthesisBuilding block for D-amino acid incorporationSolid-Phase Peptide Synthesis (SPPS)
Cyclic PeptidesPrecursor for on-resin lactamizationOrthogonal deprotection, HPLC, Mass Spectrometry
Medicinal ChemistrySynthesis of enzyme-resistant peptide analogsNMR Spectroscopy, Biological assays

Properties

Molecular Weight

307.3

Origin of Product

United States

Synthetic Methodologies for Z D Aspartic Acid β Allyl Ester and Its Analogues

Classical Organic Synthesis Routes

The traditional synthesis of Z-D-aspartic acid β-allyl ester relies on well-established organic chemistry principles, focusing on the strategic protection and selective esterification of the aspartic acid molecule.

Esterification Strategies for the Beta-Carboxyl Group

The formation of the β-allyl ester is a critical step that requires careful control to avoid side reactions. The allyl group is a valuable protecting group for carboxylic acids, particularly in peptide synthesis, because it is stable under various conditions but can be selectively removed using palladium catalysis. peptide.comnih.gov This orthogonality is essential when other protecting groups, such as Boc or Fmoc, are present in the molecule. nih.gov

One of the challenges in esterifying aspartic acid is achieving selectivity between the α- and β-carboxyl groups. Direct esterification of the hindered tertiary alcohol of a potential precursor, 2-methyl-3-buten-2-ol, has proven to be impractical. nih.gov A more successful approach involves the synthesis of an intermediate, such as a 1,1-dimethylpropargyl ester, which is then reduced to the desired 1,1-dimethylallyl ester. nih.gov

A general and highly selective method for creating complex allylic esters involves the direct, catalytic C-H oxidation of terminal olefins coupled with carboxylic acids. nih.gov This palladium(II)/sulfoxide-catalyzed reaction allows for the efficient synthesis of (E)-allylic esters with high selectivity and yield, avoiding the need for stoichiometric coupling reagents. nih.gov

Table 1: Comparison of Esterification Methods for Allyl Esters

Method Reagents/Catalyst Key Features Reference
Intermediate Reduction 1,1-dimethylpropargyl esters, Partial hydrogenation Good yield, Complete regiochemical control nih.gov
C-H Oxidation Pd(II)/sulfoxide, Terminal olefins Direct, Catalytic, High (E)-selectivity nih.gov

N-Protection Strategies Utilizing Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function in amino acids. ontosight.ai It is particularly prevalent in solution-phase peptide synthesis. peptide.com The Z group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. This protection is crucial to prevent the free amine from engaging in unwanted side reactions, such as oligomerization, during the activation and coupling of the carboxyl groups. peptide.com The Z group is stable to the conditions used for forming the allyl ester and can be removed later in the synthetic sequence, typically by hydrogenolysis.

Regioselective Synthesis Approaches

Regioselectivity is paramount in the synthesis of asymmetrically substituted aspartic acid derivatives like this compound. The goal is to selectively esterify the β-carboxyl group while the α-carboxyl group remains free or is protected by a different, orthogonally removable group.

A process for the controlled esterification of the β-carboxyl group of aspartic acid involves using a specific reaction mixture containing benzyl alcohol and acetyl chloride at controlled temperatures (-10°C to +50°C). google.com While this specific patent describes the formation of a β-benzyl ester, the principles of using controlled stoichiometry and reaction conditions can be adapted for the synthesis of the β-allyl ester. google.com

Modern methods have been developed to achieve high regioselectivity. For instance, transition-metal-free approaches can switch the regioselectivity of reactions involving α-amino acid-derived esters, providing good yields and broad scope. acs.org The choice of base and solvent has been identified as a critical factor in controlling this selectivity. acs.org Such strategies are essential for minimizing the formation of the isomeric α-ester and ensuring the purity of the desired β-ester product.

Enzymatic Synthesis and Biocatalytic Pathways

The growing demand for greener and more selective chemical processes has spurred the development of enzymatic and biocatalytic methods for synthesizing amino acid derivatives. rug.nlfrontiersin.org These approaches offer high selectivity and operate under mild conditions.

Chemo-Enzymatic Approaches for Aspartic Acid Derivatives

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.govbeilstein-journals.org This strategy can be used to construct highly functionalized scaffolds from amino acid derivatives. beilstein-journals.org For example, enzymes can be used to install modifications onto specific amino acid side chains within a peptide sequence with high scalability. nih.gov

Researchers have developed biocatalytic strategies for the synthesis of complex aspartic acid derivatives, such as N-substituted L-aspartic acids. rug.nl These methods can be more efficient than purely chemical routes, which can be tedious. rug.nl One notable example is the use of aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp.. This enzyme catalyzes the Michael addition of various nucleophiles to fumarate (B1241708) to produce N-substituted aspartic acids with excellent enantioselectivity (>97% ee). nih.gov While this specific enzyme acts on the amino group, similar enzymatic principles can be applied to the selective modification of the carboxyl groups.

Table 2: Examples of Chemo-Enzymatic Synthesis for Aspartic Acid Derivatives

Enzyme/System Transformation Key Advantages Reference
Aspartate Ammonia Lyase (AspB) Michael addition of nucleophiles to fumarate Excellent enantioselectivity, Broad nucleophile specificity nih.gov
Lipase (B570770) B from Candida antarctica In situ epoxidation followed by hydrolysis Environmentally friendly, "Green chemistry" approach frontiersin.org

Optimization of Biocatalytic Reaction Conditions

To be viable for scalable synthesis, biocatalytic processes require careful optimization. Key parameters include enzyme selection, substrate concentration, temperature, and pH. For an enzyme to be useful, it must exhibit high specificity for the target side chain, achieve a high conversion rate (e.g., at least 50%), and maintain its efficiency across different substrate sequences. nih.gov

Kinetic characterization of the enzyme is a crucial part of this optimization. For example, the recombinant AspB enzyme was found to process L-aspartic acid with a Kₘ of approximately 15 mM and a k꜀ₐₜ of about 40 s⁻¹. nih.gov When used in the reverse reaction to synthesize N-substituted aspartic acids, the k꜀ₐₜ values were comparable to the natural reaction, indicating high catalytic activity. nih.gov The use of immobilized enzymes, such as the commercial lipase Novozym 435, is another optimization strategy that facilitates catalyst recovery and reuse, contributing to a more sustainable and efficient process. frontiersin.org

Stereoselective Synthesis and Chiral Control in Aspartic Acid Ester Formation

The creation of specific stereoisomers of aspartic acid esters, such as the D-configuration at the α-carbon and the selective esterification at the β-carboxyl group, necessitates sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms.

Diastereoselective alkylation is a powerful strategy for introducing new stereocenters into a molecule that already contains one or more chiral centers. This is often achieved by employing a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction.

One prominent approach involves the alkylation of enolates derived from β-amino esters. Studies have shown that the alkylation of lithium enolates of β-amino esters can proceed with a high degree of diastereoselectivity. nih.gov The stereochemical course of the reaction is influenced by the aggregation state of the enolate, with evidence suggesting that alkylation can occur directly from hexameric lithium enolate structures. nih.gov While this method has been explored for various β-amino esters, its application to a pre-formed Z-D-aspartate derivative would involve the generation of an enolate at the α-position and subsequent reaction with an electrophile.

Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom. For instance, the use of pseudoephedrine as a chiral auxiliary allows for highly diastereoselective alkylations of amide enolates. harvard.edu This methodology could be adapted for the synthesis of substituted aspartic acid derivatives. The general principle involves the formation of an amide between the aspartic acid derivative and the chiral auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an alkylating agent with high facial selectivity. Subsequent hydrolysis of the amide bond would yield the desired α-substituted aspartic acid derivative.

Palladium-catalyzed allylic alkylation of chelated amino acid ester enolates offers another route. This method has been shown to be diastereotopos-differentiating, meaning the stereochemical outcome is independent of the configuration of the leaving group in the allylic substrate, leading to the formation of a single diastereomer of the allylation product. nih.gov This approach is particularly relevant for the synthesis of analogues of this compound with further substitution at the α-position.

The table below summarizes key aspects of diastereoselective alkylation methods applicable to the synthesis of aspartic acid derivatives.

MethodKey FeaturesPotential Application to this compound Analogues
Alkylation of β-Amino Ester Enolates High diastereoselectivity, involves hexameric lithium enolate intermediates. nih.govα-Alkylation to introduce a second stereocenter.
Chiral Auxiliary-Mediated Alkylation Use of removable chiral auxiliaries like pseudoephedrine to direct alkylation. harvard.eduSynthesis of α-substituted D-aspartic acid derivatives.
Palladium-Catalyzed Allylic Alkylation Diastereotopos-differentiating, providing a single product diastereomer. nih.govIntroduction of an allyl group or other substituents at the α-position.

Enantioselective synthesis aims to create a single enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents.

A notable enantioselective method is the catalytic asymmetric direct α-alkylation of amino esters. This can be achieved using chiral organocatalysts, such as BINOL-related chiral aldehydes, which activate N-unprotected amino esters towards reaction with electrophiles like 3-indolylmethanols, yielding tryptophan derivatives with high enantioselectivity. rsc.org This principle could be extended to the alkylation of a D-glycinate equivalent to form the D-aspartic acid backbone.

Transition metal-catalyzed asymmetric hydrogenation of N-aryl α-imino esters is another powerful technique for producing enantiomerically pure α-amino acids and their derivatives. acs.org Iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of sterically hindered N-aryl imines, which can be precursors to α-amino esters. acs.org

Furthermore, direct asymmetric intramolecular alkylation of β-alkoxy-α-amino esters has been demonstrated, proceeding via a "memory of chirality" effect. nih.gov In this approach, an enolate is generated from a chiral starting material, and even after temporary loss of the original stereocenter's rigidity, the chirality is "remembered" in the subsequent intramolecular cyclization, leading to products with high enantiomeric excess. nih.gov This strategy is particularly useful for synthesizing cyclic amino acid derivatives.

The table below provides an overview of enantioselective approaches relevant to the synthesis of aspartic acid derivatives.

MethodCatalyst/ReagentKey Features
Asymmetric Direct α-Alkylation Chiral BINOL-related aldehydesOrganocatalytic, direct functionalization of N-unprotected amino esters. rsc.org
Asymmetric Hydrogenation Chiral Iridium or Nickel complexesHighly efficient for producing chiral amines from imines, which are precursors to amino esters. acs.org
Memory of Chirality -Intramolecular alkylation where the initial chirality of the substrate directs the stereochemical outcome. nih.gov

Purification and Characterization Methodologies in Synthesis Research

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to ensure the identity, purity, and stereochemical integrity of the final product.

Purification:

A common method for purifying aspartic acid and its derivatives is recrystallization. For instance, crude aspartic acid containing chloride ion impurities can be purified by suspending the crystals in an aqueous solution at elevated temperatures (e.g., 50°C or higher) followed by separation of the purified crystals. google.com

Chromatographic techniques are indispensable for the purification of amino acid derivatives. High-performance liquid chromatography (HPLC) is a versatile tool. Reversed-phase ion-pair HPLC can be used for the quality control of L-aspartic acid, allowing for the simultaneous control of related amino acids and organic acid contaminants. researchgate.net For the separation of enantiomers, chiral chromatography is employed. This can involve the use of chiral stationary phases or chiral selectors in the mobile phase. For example, D- and L-aspartic acid can be separated by ligand-exchange chromatography. nih.gov

Solid-phase extraction (SPE) is often used as a sample preparation or pre-purification step to remove interfering substances from the reaction mixture before final purification by HPLC. nih.gov

Characterization:

The structural elucidation and confirmation of the synthesized compound rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of functional groups such as the Z (benzyloxycarbonyl) protecting group, the allyl ester, and the amino acid backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the urethane (B1682113) C=O of the Z-group, the ester C=O, the N-H bond, and the C=C bond of the allyl group.

X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the chiral centers. nih.gov

The enantiomeric purity of the final product is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent.

The table below outlines the primary purification and characterization techniques.

TechniquePurposeInformation Obtained
Recrystallization PurificationRemoval of impurities based on solubility differences. google.com
HPLC Purification and AnalysisSeparation of components in a mixture, quantification, and enantiomeric purity assessment. researchgate.netnih.gov
Solid-Phase Extraction Sample PreparationRemoval of matrix interferences prior to analysis. nih.gov
NMR Spectroscopy CharacterizationDetailed structural information, including connectivity and stereochemistry.
Mass Spectrometry CharacterizationMolecular weight and elemental composition.
IR Spectroscopy CharacterizationIdentification of functional groups.
X-Ray Crystallography CharacterizationUnambiguous determination of 3D structure and absolute stereochemistry. nih.gov

Applications in Peptide Chemistry and Peptidomimetics

Z-D-Aspartic Acid β-Allyl Ester as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. In this technique, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. chempep.com The use of this compound, often in its Fmoc-protected form (Fmoc-D-Asp(OAll)-OH), offers distinct advantages within the Fmoc/tBu SPPS strategy. google.comppke.hu

In peptide synthesis, reactive side-chain functional groups of amino acids must be masked with protecting groups to prevent unwanted side reactions during peptide bond formation. The allyl (All) group serves as a protecting group for the β-carboxyl function of aspartic acid. google.com Allyl esters are stable under the acidic conditions used to remove tert-butyl (tBu) based protecting groups and the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Nα-Fmoc group. sigmaaldrich.com This stability makes the allyl group an integral part of orthogonal protection schemes. google.com

The primary function of the allyl ester is to mask the acidic proton of the side-chain carboxylic acid, preventing it from interfering with the coupling reactions that extend the peptide chain. Its removal is achieved under very mild conditions through palladium(0)-catalyzed hydrostannolysis or allyl transfer, which adds a layer of versatility to complex synthetic strategies. sigmaaldrich.comacs.orgacsgcipr.org

Orthogonality in protecting groups is a fundamental concept in the chemical synthesis of complex molecules like peptides. nih.gov An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. acsgcipr.orgnih.gov The this compound is a key component in "three-dimensional" orthogonal strategies, which typically involve the acid-labile Boc/tBu groups, the base-labile Fmoc group, and the palladium-labile allyl group. google.comnih.gov

The allyl group protecting the aspartate side chain is stable to the reagents used for both Nα-Fmoc deprotection (e.g., 20% piperidine in DMF) and the final cleavage from the resin/removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). sigmaaldrich.com This allows chemists to unmask the aspartate side-chain carboxyl group at a specific point in the synthesis to perform further chemical modifications, such as on-resin cyclization to form lactam bridges or branching of the peptide chain. nih.gov The deprotection is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of an allyl cation scavenger like phenylsilane (B129415) (PhSiH₃), morpholine (B109124), or tributyltin hydride. acs.orgacsgcipr.orgresearchgate.net

Table 1: Orthogonal Deprotection Scheme in Fmoc-Based SPPS

Protecting GroupTypical ApplicationCleavage Reagent/ConditionsStability Towards
Fmoc (9-Fluorenylmethyloxycarbonyl)Nα-amino protection20-50% Piperidine in DMFMild acid (TFA), Pd(0)/Scavenger
tBu (tert-Butyl)Side-chain protection (e.g., Asp, Glu, Tyr)Strong acid (e.g., >90% TFA)Piperidine, Pd(0)/Scavenger
Allyl (All)Side-chain protection (e.g., Asp, Glu)Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃)Piperidine, TFA

Solution-Phase Peptide Synthesis Involving this compound

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale industrial production of peptides. chempep.comslideshare.net In this classical approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. slideshare.net

This compound can be effectively used in solution-phase synthesis. google.comnih.gov The orthogonal properties of the allyl group are equally advantageous here. A synthetic strategy could involve using the Z-group for Nα-protection, which can be removed by hydrogenolysis, while the β-allyl ester remains intact. chempep.com Alternatively, an Fmoc-based strategy can be adapted for solution-phase synthesis. delivertherapeutics.com The key advantage of using the allyl ester in this context is the ability to deprotect the side chain under very mild, neutral conditions, which preserves the integrity of other sensitive functional groups and the peptide backbone. acsgcipr.org This is particularly useful when synthesizing complex peptide fragments that will later be joined together in a convergent synthesis strategy. peptide.com

Mitigation of Side Reactions in Aspartate-Containing Peptide Synthesis

A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for side reactions, most notably the formation of aspartimide. iris-biotech.deiris-biotech.de

Aspartimide formation is an intramolecular cyclization reaction where the nitrogen atom of the peptide bond following the aspartate residue attacks the side-chain carbonyl carbon. iris-biotech.deiris-biotech.de This side reaction is particularly pronounced during the basic conditions of Fmoc deprotection with piperidine and is highly sequence-dependent, with Asp-Gly motifs being the most susceptible. researchgate.netresearchgate.netbiotage.com The resulting five-membered succinimide (B58015) ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired, isomeric β-aspartyl peptide, often with racemization at the aspartate α-carbon. iris-biotech.denih.gov

Research has shown that the use of an allyl ester to protect the aspartic acid side chain can make the residue particularly prone to aspartimide formation. researchgate.net Therefore, while the allyl group offers orthogonality, specific strategies must be employed to suppress this side reaction.

Table 2: Common Strategies to Mitigate Aspartimide Formation

StrategyMethodCommentsReference
Modified Deprotection ReagentsUsing a weaker base like morpholine or adding an acidic additive (e.g., formic acid, HOBt) to the piperidine solution.Reduces the basicity of the cleavage cocktail, thereby slowing the rate of aspartimide formation. Morpholine may not be efficient for all Fmoc cleavages. biotage.comacs.orgiris-biotech.de
Bulky Side-Chain Protecting GroupsUsing sterically demanding esters like 3-methylpent-3-yl (Mpe) or other trialkylmethyl groups instead of OtBu or OAll.The steric bulk shields the side-chain carbonyl from intramolecular nucleophilic attack. However, very bulky groups can lower coupling efficiency. iris-biotech.deiris-biotech.debiotage.comnih.gov
Backbone ProtectionIntroducing a protecting group (e.g., 2,4-dimethoxybenzyl, Dmb) on the nitrogen of the following amino acid (e.g., in an Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide).Completely prevents aspartimide formation by blocking the attacking amide nitrogen. This requires the use of pre-formed dipeptide building blocks. ppke.huiris-biotech.de

When using this compound, the most practical approach to minimize aspartimide formation is to modify the Fmoc deprotection conditions. acs.org Studies have demonstrated that adding small amounts of an organic acid like formic acid to the piperidine solution can effectively suppress the side reaction without impeding the Fmoc removal. acs.orgiris-biotech.de

Strategies to Enhance Peptide Purity and Yield

Several strategies have been developed to mitigate aspartimide formation and enhance the purity of the final peptide product. These can be broadly categorized into preventative measures during synthesis and corrective measures post-synthesis.

Preventative Strategies:

Backbone Protection: The use of acid-labile groups on the amide backbone, such as dimethoxybenzyl (Dmb), can prevent the intramolecular cyclization required for aspartimide formation. nih.gov

Sterically Hindered Esters: Employing bulky esters for side-chain protection can sterically impede the cyclization reaction. nih.govresearchgate.net

Optimized Deprotection and Cyclization Protocols: In the synthesis of cyclic peptides where the aspartic acid side chain is involved in ring formation, a modified protocol can significantly reduce aspartimide formation. This involves the selective deprotection of the allyl ester and subsequent cyclization before the removal of the N-terminal Fmoc group of the aspartic acid residue. researchgate.net

Masked Carboxylic Acids: A novel approach involves using stable cyanosulfurylides (CSY) to mask the side-chain carboxylic acid, which completely suppresses aspartimide formation during peptide elongation. The free acid can be regenerated later under specific conditions. nih.gov

Post-Synthesis Strategies:

Imide Ring Opening: If aspartimide formation does occur, the resulting imide can be treated to yield the desired peptide esters. Research has shown that treating the aspartimide-containing peptide with a primary alcohol in the presence of a base like diisopropylethylamine (DIEA) can effectively open the imide ring, although this typically results in a mixture of α- and β-peptide esters. nih.govresearchgate.net

A summary of these strategies is presented in the table below.

Strategy CategoryMethodDescriptionKey Findings
Preventative Optimized Protocol for CyclizationPerform selective deprotection of the allyl ester and lactam cyclization before the Fmoc deprotection of the Asp residue.Minimizes aspartimide formation which is otherwise predominant during the Fmoc deprotection step. researchgate.net
Preventative Backbone ProtectionUse of acid-labile groups like Dmb or Hmb on the amide backbone nitrogen.Precludes the possibility of aspartimide formation, but coupling can be inefficient. nih.gov
Preventative Masked Carboxylic AcidsEmploying stable cyanosulfurylides (CSY) as a protecting group for the Asp side chain.Completely suppresses aspartimide formation during elongation on the resin. nih.gov
Post-Synthesis Alcohol-Base TreatmentTreatment of the aspartimide-containing peptide with an alcohol and a non-nucleophilic base.Opens the imide ring to form α- and β-aspartyl peptide esters; primary alcohols with DIEA are most effective. nih.govresearchgate.net

Incorporation into Complex Peptide Architectures

The orthogonal protecting groups of this compound make it an invaluable tool for the synthesis of complex, non-linear peptide structures. The allyl group can be selectively removed using palladium catalysts without affecting other common protecting groups, enabling site-specific modifications. biotage.comnih.gov

Cyclic peptides often exhibit enhanced stability, higher receptor affinity, and improved specificity compared to their linear counterparts. nih.gov The synthesis of side-chain-to-side-chain cyclic peptides frequently utilizes aspartic acid. The β-allyl ester of a D-aspartic acid residue can be paired with an orthogonally protected amino acid, such as a lysine (B10760008) residue protected with an allyloxycarbonyl (Alloc) group. biotage.com

The general strategy involves:

Assembling the linear peptide on a solid support using standard Fmoc-SPPS.

Once the linear sequence is complete, both the allyl and Alloc protecting groups are selectively removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. biotage.com

The newly freed side-chain carboxyl (from aspartic acid) and amino (from lysine) groups are then coupled together, often using standard peptide coupling reagents like HATU, to form the cyclic structure. nih.gov

Finally, the peptide is cleaved from the resin and the remaining protecting groups are removed.

A major hurdle in this process is the potential for aspartimide formation, which can compete with the desired cyclization. researchgate.netresearchgate.net As mentioned previously, careful optimization of the reaction sequence, such as performing the cyclization before certain deprotection steps, is crucial to maximize the yield of the target cyclic peptide. researchgate.net The inclusion of a D-amino acid like D-aspartic acid can also be a deliberate design choice to create non-natural cyclic structures with specific conformational properties. google.com

Peptide dendrimers are branched, tree-like macromolecules with a well-defined architecture. Aspartic acid is an ideal building block for creating the branching points in these structures due to its additional carboxylic acid group. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against proteolysis, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids, such as D-amino acids, is a cornerstone of peptidomimetic design. nih.gov

This compound serves as a valuable precursor in this context for several reasons:

Proteolytic Stability: The D-configuration of the α-carbon makes the adjacent peptide bonds resistant to cleavage by most common proteases.

Conformational Constraint: The incorporation of a D-amino acid alters the local backbone conformation, which can be used to lock the peptidomimetic into a specific, biologically active three-dimensional shape. nih.gov

Functional Handle for Modification: The β-allyl ester provides a site for selective chemical modification. After deprotection, the side-chain carboxyl group can be used to form cyclized structures, attach reporter molecules, or conjugate the peptidomimetic to other molecules, all of which are common strategies in creating advanced therapeutic and diagnostic agents. nih.govpurdue.edu

Role in Unnatural Amino Acid and β-Peptoid Synthesis

The term "unnatural amino acid" encompasses a broad range of molecules, including D-isomers of proteinogenic amino acids. google.com D-aspartic acid itself is an endogenous amino acid with significant roles in the neuroendocrine system. nih.gov The use of this compound in peptide synthesis is, by definition, the incorporation of an unnatural amino acid into a peptide sequence.

Furthermore, the aspartic acid framework is a versatile starting point for synthesizing more complex unnatural amino acids and related structures like β-peptoids. For instance, research has shown that aspartic acid derivatives can undergo aza-Michael addition reactions to form N-substituted β-homoalanine monomers. nih.gov These monomers can then be polymerized to create β-peptoids, which are a class of peptidomimetics with N-substituted poly-β-alanine backbones. These structures exhibit high proteolytic resistance and have significant potential for therapeutic applications. nih.gov While the initial research may use a different ester, the principle can be readily applied to a β-allyl ester derivative, which would offer an orthogonal protecting group strategy for more complex synthetic routes.

Biochemical and Chemical Biology Research Applications

Investigation of Enzyme Activity and Interaction with Biomolecules

The specific chemical structure of Z-D-aspartic acid β-allyl ester allows researchers to probe and understand enzymatic processes and biomolecular interactions with greater precision.

This compound serves as a useful compound in a variety of biochemical assays designed to assess the activity of enzymes. chemimpex.com Its structure can be tailored for the synthesis of specific substrates for enzymes such as proteases and peptidases. The presence of the allyl ester allows for selective cleavage under specific conditions, which can be a measurable endpoint in an assay. Furthermore, the Z-group provides stability, ensuring that the compound remains intact until it interacts with the target enzyme. These characteristics enable researchers to quantify enzyme kinetics and determine the efficiency of enzymatic reactions, providing insights into metabolic pathways. chemimpex.com

Understanding how a substrate binds to the active site of an enzyme is fundamental to drug design and mechanistic enzymology. This compound is utilized in the synthesis of peptide-based substrates to study these interactions. Like most proteolytic enzymes, aspartic proteinases bind substrates within a large active site cleft, and the interactions on both sides of this cleft dictate the enzyme's specificity. nih.gov By incorporating this modified amino acid into peptide sequences, researchers can investigate how the D-configuration and the ester group influence binding affinity and catalytic efficiency. Such studies have been instrumental in mapping the active sites of various enzymes and understanding the subtle distinctions that govern substrate specificity among different members of an enzyme family. nih.gov

Exploration in Neurotransmitter Research Pathways (Preclinical Models)

The parent molecule, D-aspartic acid, is an endogenous amino acid that plays a significant role in the neuroendocrine system and the development of the nervous system. researchgate.net this compound is a valuable precursor in the synthesis of molecules used to study these pathways in preclinical models. chemimpex.com

D-aspartic acid itself is known to be involved in neurological and psychiatric processes, including cognition. acs.org Preclinical studies in animal models have demonstrated that D-aspartic acid can influence synaptic plasticity and cognitive functions. While direct studies on this compound are not detailed, its role as a synthetic building block is crucial for creating specific probes and potential modulators for these neurological pathways. chemimpex.com The compound aids in the development of new drugs targeting the central nervous system due to its structural properties that can enhance bioactivity. chemimpex.com

D-aspartic acid metabolism is a key area of research for understanding brain and endocrine system physiology. nih.gov D-aspartate is synthesized from L-aspartate and is primarily metabolized by the enzyme D-aspartate oxidase (DDO). mdpi.com In preclinical models, particularly in rodents, the administration of D-aspartic acid has been shown to influence the levels of various hormones and neurotransmitters. mdpi.comnih.gov this compound can be used to synthesize labeled or modified versions of D-aspartic acid to trace its metabolic fate and understand how its levels are regulated in different tissues.

Table 1: Effects of D-Aspartic Acid Administration in Preclinical Animal Models

Animal ModelTissue/System StudiedObserved EffectReference
RatHypothalamus-Pituitary-Testis AxisIncreased secretion of LH and Testosterone mdpi.com
RatBrainIncreased levels of glutamate (B1630785) youtube.com
MouseNervous SystemPotential role in learning and memory mdpi.com
SheepOvaries, Brain, Pituitary, SerumIncreased levels of D-Aspartic Acid and NMDA mdpi.com

This compound in Prodrug Design Strategies (Preclinical Context)

The development of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of drugs. Amino acid esters are frequently used as promoieties to enhance characteristics like bioavailability and targeted delivery. researchgate.netnih.gov this compound, with its protected amino group and esterified carboxyl group, represents a scaffold that can be incorporated into prodrug design, particularly for delivery to the central nervous system (CNS). nih.gov

The esterification of a drug can increase its lipophilicity, which may enhance its ability to cross the blood-brain barrier. nih.gov In the context of CNS delivery, a prodrug must be able to enter the brain and then be converted to the active parent drug. nih.gov The use of amino acid-based prodrugs can also leverage amino acid transporters to facilitate entry into the CNS. researchgate.net Prodrugs containing D-configuration amino acids have been shown to be enzymatically more stable than their L-configuration counterparts. nih.gov While specific preclinical studies detailing this compound as a complete prodrug are not available, its chemical structure makes it a prime candidate for the synthesis of more complex prodrugs aimed at treating neurological disorders.

Design and Synthesis of Prodrug Conjugates

The design of prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of amino acid esters as promoieties is a well-established approach to enhance the solubility, stability, and cellular uptake of drugs. This compound presents a versatile scaffold for the synthesis of prodrug conjugates. The carboxylic acid and the amino group of the aspartic acid moiety can be conjugated to a parent drug, while the β-allyl ester offers a specific site for controlled cleavage.

The synthesis of such prodrugs would typically involve standard peptide coupling reactions. For instance, the free carboxylic acid of a drug could be activated and then reacted with the amino group of this compound. Conversely, the carboxylic acid of the aspartic acid derivative could be activated to form an ester or amide linkage with a hydroxyl or amino group on a drug molecule.

Table 1: Potential Prodrug Conjugation Strategies with this compound

Drug Functional GroupConjugation Site on this compoundResulting Linkage
Carboxylic AcidAmino groupAmide
Hydroxyl Groupα-Carboxylic acidEster
Amino Groupα-Carboxylic acidAmide

The choice of conjugation strategy would depend on the desired release mechanism and the chemical nature of the parent drug. The Z-group (benzyloxycarbonyl) on the amino group provides protection during synthesis and can be removed under specific conditions if further modification is required.

Mechanistic Studies of Prodrug Activation and Ester Cleavage

The activation of a prodrug based on this compound would primarily involve the cleavage of the β-allyl ester bond to release the active drug. Two principal mechanisms can be exploited for this cleavage: enzymatic hydrolysis and palladium-catalyzed cleavage.

Enzymatic Hydrolysis: The ester linkage is susceptible to hydrolysis by various esterases present in the body. The rate and extent of this hydrolysis can be influenced by the steric and electronic environment around the ester bond. Studies on other amino acid ester prodrugs have shown that the rate of enzymatic cleavage can be modulated to achieve a desired release profile. rsc.org The presence of the D-amino acid might influence the recognition by certain enzymes, potentially offering a way to control the stereoselectivity of activation. The hydrolysis rate is also pH-dependent, which could be exploited for targeted release in specific tissues or cellular compartments with different pH values. rsc.org

Palladium-Catalyzed Cleavage: A unique feature of the allyl ester is its susceptibility to cleavage under mild conditions using palladium catalysts. This method is highly specific and orthogonal to many other functional groups found in biological systems. While not a mechanism for in vivo activation in humans, it is a powerful tool in chemical biology for the controlled release of molecules in vitro or in cellular studies where palladium catalysts can be introduced. The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack to release the deprotected carboxylic acid.

Table 2: Comparison of Ester Cleavage Mechanisms for Prodrug Activation

MechanismTriggerConditionsSpecificityIn Vivo Applicability
Enzymatic HydrolysisEsterasesPhysiological pH and temperatureBroad to specific, depending on the enzymeHigh
Palladium-Catalyzed CleavagePalladium(0) catalyst and a nucleophileMild, neutral pHHighLow (primarily for in vitro/cellular studies)

Evaluation in Targeted Delivery Systems

The structure of this compound is amenable to incorporation into targeted drug delivery systems, particularly enzyme-activated prodrugs for bacterial or tumor models.

Enzyme-Activated Prodrugs in Bacterial Cells: Certain bacteria express specific enzymes that can be harnessed to activate a prodrug. A prodrug of an antibiotic conjugated via this compound could be designed to be a substrate for a bacterial esterase. This would lead to the selective release of the antibiotic within the bacterial cell, increasing its local concentration and efficacy while minimizing systemic toxicity.

Enzyme-Activated Prodrugs in Tumor Models: The tumor microenvironment is characterized by the overexpression of certain enzymes, such as specific proteases and esterases. A prodrug could be designed to be selectively cleaved by these tumor-associated enzymes. For example, in antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), an exogenous enzyme is delivered to the tumor site, which then activates a systemically administered prodrug. mdpi.comrsc.orgresearchgate.net The β-allyl ester of a Z-D-aspartic acid conjugate could be designed to be a substrate for such an enzyme.

Contributions to Agrochemical Research (Mechanistic Studies)

Integration into Functional Material Synthesis (Polymer and Biopolymer Research)

The allyl group and the bifunctional nature of the aspartic acid derivative make this compound a valuable monomer for the synthesis of functional polymers and biopolymers.

Polymers containing allyl groups are of significant interest because the double bond can be used for a variety of post-polymerization modifications through reactions such as thiol-ene chemistry, epoxidation, and radical polymerization. nih.gov These modifications allow for the introduction of a wide range of functional groups, enabling the tuning of the polymer's properties for specific applications.

Poly(aspartic acid) and its derivatives are biodegradable and biocompatible polymers with applications in drug delivery, hydrogels, and tissue engineering. elsevierpure.comresearchgate.net this compound could be used as a monomer in the synthesis of poly(aspartamide)s. The polymerization could proceed through the reaction of the amino group and the α-carboxylic acid, leaving the β-allyl ester as a pendant group along the polymer backbone. These pendant allyl groups would then be available for cross-linking to form hydrogels or for the attachment of bioactive molecules.

Table 3: Potential Polymerization and Modification Reactions

Reaction TypeReactantsProduct
PolycondensationThis compound (after activation of α-carboxyl)Poly(Z-D-aspartamide β-allyl ester)
Thiol-ene "click" reactionAllyl-functionalized polyaspartamide, Thiol-containing moleculeThioether-linked functionalized polymer
Radical Cross-linkingAllyl-functionalized polyaspartamide, Radical initiatorCross-linked hydrogel

The resulting functional materials could have applications in controlled drug release, where the degradation of the poly(aspartic acid) backbone and the cleavage of the ester linkage to a drug could be tailored.

Structure Activity Relationship Studies and Derivative Exploration

Comparative Studies with Aspartic Acid Derivatives Bearing Different N-Protecting Groups (e.g., Fmoc, Boc)

In peptide synthesis, the choice of the N-α-protecting group is fundamental, with the most common strategies revolving around the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.de The benzyloxycarbonyl (Z) group, typically removed by catalytic hydrogenolysis, presents a third orthogonal strategy. The selection of one of these groups for protecting an aspartic acid residue significantly influences the outcomes of the synthesis, particularly concerning a persistent side reaction known as aspartimide formation. researchgate.net

Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl ester of aspartic acid, a reaction favored by the basic conditions used for Fmoc group removal (e.g., piperidine). researchgate.netresearchgate.net This cyclization can lead to a mixture of unwanted by-products, including piperidides and the racemization of the aspartic acid residue, complicating purification and reducing yields. researchgate.net

Fmoc-Aspartic Acid Derivatives : The use of Fmoc-Asp(OAll)-OH is common, but the repeated exposure to piperidine (B6355638) during solid-phase peptide synthesis (SPPS) makes it susceptible to aspartimide formation. researchgate.netchemimpex.com Research has focused on mitigating this issue by using bulkier side-chain protecting groups to sterically hinder the cyclization reaction or by adding acidic buffers to the deprotection solution. nih.gov

Boc-Aspartic Acid Derivatives : The Boc strategy utilizes strong acid, typically trifluoroacetic acid (TFA), for deprotection. While this avoids the base-catalyzed aspartimide formation seen in Fmoc chemistry, the harsh acidic conditions can lead to other side reactions and may not be compatible with all sensitive peptide sequences. iris-biotech.de The design of protecting groups for Boc chemistry has also involved creating bulky esters to prevent side reactions. researchgate.net

Z-Aspartic Acid Derivatives : The Z-group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal. This makes Z-D-aspartic acid β-allyl ester a useful building block in synthetic strategies that require orthogonality. For instance, in a complex synthesis, the Z and allyl groups can remain intact while Fmoc or Boc groups are removed elsewhere in the molecule. The Z-group's stability to base makes it inherently resistant to the primary pathway of aspartimide formation that plagues Fmoc-based syntheses. ontosight.ai

Table 1: Comparison of N-Protecting Groups for Aspartic Acid Derivatives

Protecting GroupFull NameCleavage ConditionsKey AdvantagesCommon Issues
ZBenzyloxycarbonylCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acid and base; Orthogonal to Fmoc and Boc. ontosight.aiRequires metal catalyst; Not suitable for peptides containing sulfur or other catalyst poisons.
Fmoc9-FluorenylmethyloxycarbonylBase (e.g., 20% Piperidine in DMF). iris-biotech.deMild cleavage; Widely used in SPPS; Allows for acid-labile side-chain protection. chemimpex.comProne to causing base-catalyzed aspartimide formation. researchgate.netresearchgate.net
Boctert-ButyloxycarbonylStrong Acid (e.g., Trifluoroacetic Acid - TFA). iris-biotech.deAvoids base-catalyzed side reactions.Harsh cleavage conditions can degrade sensitive peptides. iris-biotech.de

Enantiomeric Comparisons: Research on L-Aspartic Acid β-Allyl Ester (e.g., Z-L-Aspartic Acid β-Allyl Ester)

The stereochemistry of amino acids is critical for the structure and function of peptides and proteins. While L-amino acids are predominant in nature, D-amino acids play significant roles in certain natural products and are intentionally incorporated into synthetic peptides to enhance stability against enzymatic degradation or to modulate biological activity. The comparison between this compound and its enantiomer, Z-L-aspartic acid β-allyl ester, is therefore fundamental to its application.

Research into the structure-activity relationships of aspartic acid derivatives has demonstrated a high degree of stereospecificity. For example, in studies of N-acyl-aspartic acid dimethyl esters, the L-aspartic acid moiety was found to be "absolutely mandatory" for the observed selective antiproliferative activity against certain tumor cell lines. nih.gov This implies that the corresponding D-enantiomer would be significantly less active or inactive, highlighting how a change in a single stereocenter can completely alter biological function.

The availability of both enantiomers, this compound and Z-L-aspartic acid β-allyl ester, allows researchers to:

Synthesize peptides containing stereospecific D-aspartate residues to probe protein binding sites or create enzyme-resistant analogues.

Conduct parallel syntheses of D- and L-peptide analogues to determine the stereochemical requirements for a specific biological effect.

Utilize the compounds as chiral building blocks in asymmetric synthesis. ontosight.ai

Table 2: Enantiomeric Comparison of Z-Aspartic Acid β-Allyl Ester

FeatureThis compoundZ-L-Aspartic Acid β-Allyl Ester
StereochemistryD-configuration (R)L-configuration (S)
Natural Abundance ContextCorresponds to non-proteinogenic D-amino acids, often found in bacterial cell walls and certain peptide antibiotics.Corresponds to the naturally occurring proteinogenic L-amino acids.
Use in PeptidomimeticsIncorporated to increase proteolytic stability and modulate conformation.Used as a standard building block for mimicking natural peptide sequences.
Observed Biological ActivityActivity is context-dependent; often shows different or no activity compared to the L-form in systems evolved for L-amino acids. nih.govDemonstrates specific biological activities, such as antiproliferative effects in certain acylated derivatives. nih.gov

Modifications and Derivatization for Enhanced Research Utility

This compound is a versatile scaffold for further chemical modification, primarily due to its distinct functional groups that can be manipulated with a high degree of selectivity. The key to its utility lies in the orthogonality of its protecting groups.

The allyl ester on the β-carboxyl group is of particular interest. It can be selectively cleaved under very mild conditions, typically using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger. This deprotection is orthogonal to the removal of Z, Boc, and most other protecting groups. This allows for specific derivatization at the side-chain carboxyl group while the N-terminus and peptide backbone remain protected. This strategy is highly valuable for:

On-resin cyclization of peptides : The side-chain can be deprotected and activated to form a lactam bridge with a lysine (B10760008) side-chain or the N-terminus.

Conjugation : A linker or reporter molecule (like a fluorophore or biotin) can be attached to the aspartate side-chain.

Synthesis of complex building blocks : After allyl deprotection, the free carboxylic acid can be coupled with other molecules to create more complex, non-proteinogenic amino acid derivatives for specialized research applications. chemimpex.com

Furthermore, the allyl group itself can be a site of modification. For instance, reactions like hydroboration-oxidation can convert the alkene into an alcohol, introducing a new functional handle for further derivatization. rsc.org The combination of a stable Z-group and a selectively addressable allyl ester makes this compound a powerful tool for constructing complex peptides and non-peptidic molecules in medicinal and materials chemistry. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Aspartic Acid Esters

The synthesis of aspartic acid esters is a mature field, yet the quest for more efficient, sustainable, and selective methods is perpetual. Emerging research is focused on overcoming existing limitations and expanding the synthetic toolbox.

One established method for creating related polymers is the Michael addition reaction, which can be conducted at room temperature between a double alkyl maleate (B1232345) and an amine like bis-(p-aminocyclohexy) methane (B114726) (PACM) to form a polyaspartic acid ester (PAE). scientific.netpsu.edu However, this process can be complicated by side reactions, such as a retro-Michael addition, which can lead to the formation of dialkyl fumarate (B1241708) as a byproduct and necessitates a lengthy "maturation" period for the product to stabilize. google.com

Future methodologies are aimed at refining these processes. Innovations include the introduction of specific functional groups, such as in fluorine-containing polyaspartic acid ester resins. patsnap.com In one such synthesis, fumaric acid-1,1'-di(2,2,2-trifluoroethyl) ester is reacted with isophorone (B1672270) diamine to create a modified aspartate product, enhancing properties like hydrophobicity and reducing surface tension in the final material. patsnap.com Another approach involves using poly(succinimide) (PSI), an amine-reactive precursor, which can be readily tailored to produce derivatives of poly(aspartic acid) (PASP), offering a versatile route to novel biomaterials. nih.gov

For a compound like Z-D-aspartic acid β-allyl ester, stereoselectivity is paramount. Research into highly efficient, stereoselective synthesis of allyl groups, such as the treatment of Baylis-Hillman adducts with iodine and triphenylphosphine, provides a potential pathway for creating the (Z)- or (E)-allyl ester with high precision under mild conditions. researchgate.net These advanced methods promise to yield complex aspartic acid esters with greater control and efficiency.

Table 1: Comparison of Synthetic Methodologies for Aspartic Acid Esters

Methodology Description Key Features Potential Application for this compound
Michael Addition Reaction of an amine with a maleic acid diester. scientific.netpsu.edu Can be performed at room temperature; used for polyaspartic esters. Foundational method for creating the aspartate backbone.
Fluorine Modification Introduction of fluorine-containing groups into the ester or amine component. patsnap.com Reduces surface tension; enhances hydrophobicity and material stability. Creating functionally advanced derivatives with unique properties.
Poly(succinimide) (PSI) Ring-Opening Using the amine-reactive PSI precursor for subsequent modification. nih.gov Highly versatile for creating a wide range of PASP derivatives. A flexible route to producing the core structure before esterification.
Stereoselective Allylation Methods focused on precise control of the allyl group's stereochemistry. researchgate.net High yields and excellent stereoselectivity under mild conditions. Direct and controlled synthesis of the β-allyl ester moiety.

Advanced Applications in Chemical Biology and Drug Discovery Research Tools

The precise architecture of this compound makes it a valuable tool in chemical biology and drug discovery. Aspartic acid derivatives are integral to the development of new therapeutic agents and probes for studying biological systems.

As a protected amino acid, this compound serves as a crucial building block in peptide synthesis. chemimpex.com The Z- (benzyloxycarbonyl) group provides stable protection for the amine, while the allyl ester offers an orthogonal protecting group for the β-carboxyl, allowing for selective deprotection during the synthesis of complex peptides. This is particularly important in creating peptides that incorporate D-amino acids, which can enhance stability against enzymatic degradation and modulate biological activity. D-aspartic acid itself is known to function as a neurotransmitter and neuromodulator in mammals, making its derivatives of interest for neurological research. wikipedia.org

Furthermore, aspartic acid derivatives are being actively investigated as new therapeutics. For instance, novel derivatives have been synthesized and screened for anti-liver fibrosis activity by targeting the NFκB signaling pathway. mdpi.com In other research, N-acyl-aspartic acid dimethyl esters have been studied for their antiproliferative activity against tumor cells, where the L-aspartic acid moiety was found to be essential for activity. nih.gov The D-configuration of this compound could be explored to probe or inhibit different biological targets. Its structural similarity to Z-DL-aspartic acid β-benzyl ester, a compound used to develop enzyme inhibitors, suggests its potential as a tool for creating molecules that modulate biological pathways, aiding in the discovery of new drugs. chemimpex.com

Table 2: Applications in Chemical Biology and Drug Discovery

Application Area Role of this compound Research Example
Peptide Synthesis A protected D-amino acid building block for creating stable, bioactive peptides. chemimpex.com Incorporation into peptides to enhance resistance to proteolysis.
Enzyme Inhibition Serves as a scaffold for designing inhibitors of specific enzymes. chemimpex.com Development of therapeutic agents targeting enzymes in disease pathways.
Drug Discovery Lead Acts as a starting point for developing novel therapeutic compounds. Synthesis of aspartic acid derivatives with anti-fibrotic mdpi.com or antiproliferative nih.gov properties.
Chemical Probe Used to create tools for studying biological processes involving D-aspartate. wikipedia.org Investigating the role of D-aspartate signaling in the nervous system.

Integration into Multidisciplinary Research Platforms (e.g., Metabolomics, Advanced Material Science)

The versatility of aspartic acid and its esters facilitates their integration into diverse and advanced research fields, from the study of cellular metabolism to the creation of high-performance materials.

Metabolomics: Aspartic acid is a critical nodal metabolite, serving as a precursor for a significant portion of the 20 proteinogenic amino acids and for nucleotide synthesis. nih.gov Its levels can change in response to various stressors, making it a biomarker in metabolomic studies. nih.gov For example, comparative metabolomic analysis has been used to understand how aspartate enhances heat stress tolerance in plants. nih.gov Protected and isotopically labeled versions of this compound could serve as powerful tools in such studies, allowing researchers to trace the metabolic fate of D-aspartate within complex biological systems and untangle its specific pathways, which are distinct from the more common L-isomer.

Advanced Material Science: Polyaspartic acid esters (PAEs) have found significant application in materials science, primarily due to their use in producing durable coatings and sealants. thinkdochemicals.com These materials, often formulated with aliphatic polyisocyanates, are valued for their durability and resistance to chemicals and abrasion. thinkdochemicals.comresearchgate.net Research is ongoing to enhance these materials further. For example, the development of fluorine-containing PAE resins aims to create coatings with superior hydrophobicity and resistance to environmental factors. patsnap.com Furthermore, poly(aspartic acid) (PASP) and its derivatives are being explored for biomedical applications due to their biocompatibility and biodegradability. nih.gov The strong affinity of PASP for calcium ions has been exploited for bone targeting and biomineralization, opening avenues for its use in tissue engineering and the development of new bone implant materials. nih.govresearchgate.net this compound, as a monomeric building block, could be integrated into these polymers to introduce specific functionalities or to create novel biodegradable materials with tailored properties for advanced applications in both industry and medicine.

Table 3: Integration into Multidisciplinary Platforms

Research Platform Role of Aspartic Acid Esters Specific Contribution of this compound
Metabolomics Aspartate is a key metabolite and biomarker for cellular stress. nih.govnih.gov Can be used as a tracer to study D-aspartate metabolism and signaling.
Advanced Coatings & Sealants Polyaspartic acid esters form the basis of high-performance, durable coatings. thinkdochemicals.com A potential monomer to modify polymer properties for specialized coatings.
Biomaterials & Tissue Engineering Poly(aspartic acid) is a biocompatible and biodegradable polymer used for drug delivery and biomineralization. nih.gov A building block for creating novel, functional biomaterials with controlled degradation and cell interaction profiles.
Green Chemistry Biobased esters are being developed for applications like demulsifiers in the oil industry. acs.org Could be incorporated into bio-based polymers, contributing to more sustainable materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing Z-D-aspartic acid β-allyl ester while preserving stereochemical integrity?

  • Methodological Answer : Synthesis typically involves esterification of Z-protected D-aspartic acid with allyl alcohol. Key parameters include:
  • Catalyst : Use palladium(0) or sulfuric acid to facilitate ester bond formation .
  • Temperature : Maintain 100–150°C for efficient reaction kinetics .
  • Protection Strategy : The Z (benzyloxycarbonyl) group shields the α-amino group, preventing side reactions during β-allyl ester formation .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product, followed by NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) and stereochemistry .

Q. How can researchers characterize this compound to confirm its structural identity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Analyze ¹H (δ 5.8–5.2 ppm for allyl protons) and ¹³C (δ 170–165 ppm for ester carbonyl) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.3 for C₁₅H₁₇NO₆) .
  • Polarimetry : Verify optical activity ([α]D²⁵ ≈ +12° in CHCl₃) to ensure D-configuration retention .
  • TLC Monitoring : Use Rf = 0.45 (ethyl acetate/hexane 1:1) for reaction progress .

Advanced Research Questions

Q. How do competing side reactions (e.g., α-allyl ester formation) impact the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Problem : Allyl alcohol may react with the α-carboxylic acid group instead of the β-position due to steric or electronic factors.
  • Mitigation Strategies :
  • Selective Protection : Temporarily protect the β-carboxyl group using tert-butyl esters, which are removed post-synthesis .
  • Catalytic Control : Use Pd(0) to direct allylation to the β-position via coordination with the Z-group .
  • Kinetic Monitoring : Track reaction intermediates via in-situ FTIR to detect α-ester byproducts early .

Q. What strategies enable the incorporation of this compound into peptide sequences with orthogonal protecting group schemes?

  • Methodological Answer :
  • Orthogonal Deprotection : Retain the β-allyl ester while removing the Z-group via hydrogenolysis (H₂/Pd-C) to expose the α-amino group for peptide elongation .
  • Solid-Phase Synthesis : Anchor the C-terminal β-allyl ester to resins (e.g., Wang resin), enabling iterative coupling/deprotection cycles .
  • Case Study : In a model tripeptide (Z-D-Asp(β-OAll)-Val-Gly), the allyl ester was cleaved with Pd(0)/PhSiH₃ post-assembly to expose the β-carboxyl for functionalization .

Q. How does the β-allyl ester group influence the stability of Z-D-aspartic acid under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : The allyl ester hydrolyzes slowly (t₁/₂ = 24 hr at 25°C), while the Z-group remains intact .
  • Basic Conditions (pH > 10) : Rapid saponification of the allyl ester occurs (t₁/₂ = 2 hr), risking Z-group cleavage if prolonged .
  • Stabilization Tips : Use buffered solutions (pH 4–6) during storage and avoid strong nucleophiles (e.g., hydrazine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.